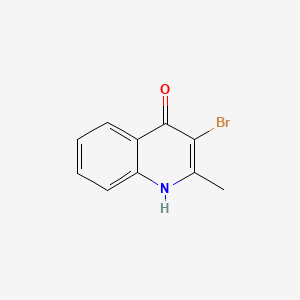
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H15F3N4O2 and its molecular weight is 376.339. The purity is usually 95%.
BenchChem offers high-quality 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anion Tuning in Hydrogel Formation
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea exhibits unique behavior in forming hydrogels with various acids at specific pH levels. The rheology and morphology of these gels can be fine-tuned by altering the anion identity, showcasing an avenue for physical property modulation in gel materials. This property finds potential application in material science, particularly in creating customizable hydrogel-based products for medical and technological applications G. Lloyd, J. Steed (2011).
Structural Analysis in Organic Chemistry
The compound's interactions and structural modifications under various chemical reactions highlight its utility in understanding organic synthesis mechanisms, particularly in urea and thiourea assemblies. Such studies contribute to the broader field of synthetic organic chemistry by offering insights into the conformational behaviors of molecules, which is crucial for designing more efficient synthesis pathways for complex organic molecules Nithi Phukan, J. Baruah (2016).
Insights into Urea-Fluoride Interactions
Research into 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea’s interactions with fluoride ions reveals significant insights into the nature of urea-fluoride bonding. This has implications for understanding the chemical behavior of urea derivatives in the presence of various anions and can inform the development of chemical sensors or separation processes that exploit these specific interactions M. Boiocchi et al. (2004).
Development of Anticancer Agents
The chemical's utility extends to the pharmaceutical field, where derivatives synthesized from it have been evaluated for their cytotoxic effects on human adenocarcinoma cells. This suggests potential applications in developing new anticancer agents, highlighting the compound's importance in medicinal chemistry research R. Gaudreault et al. (1988).
Neuropeptide Receptor Antagonists
Research into derivatives of 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea as neuropeptide Y5 (NPY5) receptor antagonists showcases the compound's relevance in neuropharmacology. Such studies are crucial for developing treatments for neurological disorders, demonstrating the compound's potential in contributing to novel therapeutic agents C. Fotsch et al. (2001).
Propriétés
IUPAC Name |
1-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2/c1-25-16(26)14-8-3-2-7-13(14)15(24-25)10-22-17(27)23-12-6-4-5-11(9-12)18(19,20)21/h2-9H,10H2,1H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRIRWMFNRYMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

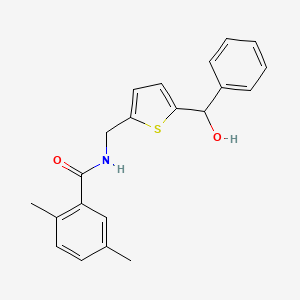
![5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2695533.png)
![N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide](/img/structure/B2695535.png)
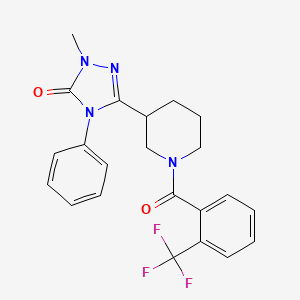
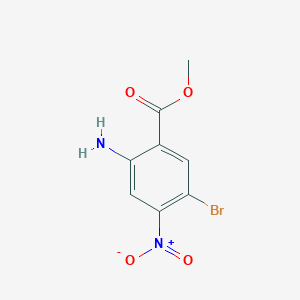
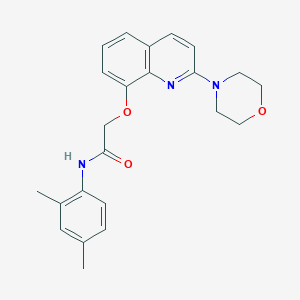
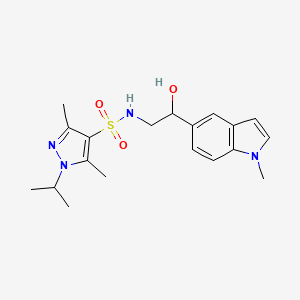
![4,6-Bis[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine](/img/structure/B2695544.png)

![4-(4-Methylpiperidino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2695547.png)
![8-(Cyclopropylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2695549.png)


